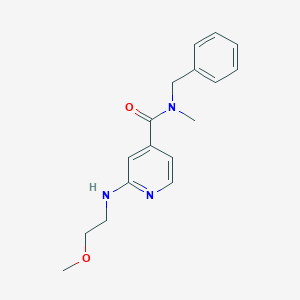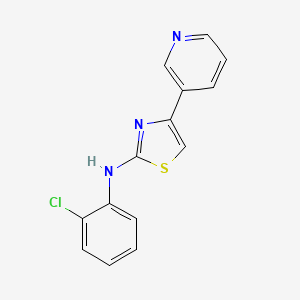
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as AMN082, is a small molecule that acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is expressed in various regions of the brain, particularly in the hippocampus, cortex, and thalamus. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective agonist for the mGluR7 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of presynaptic glutamate release, which results in the modulation of synaptic transmission and plasticity. This mechanism of action is thought to underlie the neuroprotective, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway, which are both involved in neuroprotection and synaptic plasticity. It has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which suggests that it has anti-inflammatory effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR7 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the mGluR7 receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective, antidepressant, and anxiolytic effects of this compound, which could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, there is a need for more studies on the potential side effects and long-term safety of this compound, particularly in humans.
Métodos De Síntesis
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized by several methods, including the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with acetic anhydride and 4-acetylphenylboronic acid, followed by purification through column chromatography. Another method involves the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with 4-acetylphenyl isocyanate in the presence of a base, followed by purification through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)14-2-4-15(5-3-14)20-18(23)17-12-16(6-7-19-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMIKPCUJWMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)





![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)